molecular formula C21H21F2NO2S B2565086 1-[7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione CAS No. 1705251-46-2

1-[7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione

Cat. No.: B2565086
CAS No.: 1705251-46-2
M. Wt: 389.46
InChI Key: BOCTUOQYQVUISE-UHFFFAOYSA-N
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Description

1-[7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione is a complex organic compound characterized by its unique structure, which includes a thiazepane ring and difluorophenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione typically involves multi-step organic reactions. One common method involves the formation of the thiazepane ring through a cyclization reaction, followed by the introduction of the difluorophenyl and phenyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe or therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance the compound’s binding affinity to these targets, while the thiazepane ring can modulate its overall activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one: This compound shares the difluorophenyl group and exhibits similar chemical reactivity.

    1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone: Another compound with a thiazepane ring and difluorophenyl group, used in similar research applications.

Uniqueness

1-[7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various scientific investigations.

Properties

IUPAC Name

1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2NO2S/c22-16-6-7-18(23)17(14-16)20-10-11-24(12-13-27-20)21(26)9-8-19(25)15-4-2-1-3-5-15/h1-7,14,20H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCTUOQYQVUISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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